

"3-(Trifluoromethyl)pyrazine-2-carboxylic acid CAS number and structure"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Trifluoromethyl)pyrazine-2-carboxylic acid

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An In-Depth Technical Guide to **3-(Trifluoromethyl)pyrazine-2-carboxylic acid**

Authored by: A Senior Application Scientist Introduction

3-(Trifluoromethyl)pyrazine-2-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique structural features—a pyrazine core substituted with a strongly electron-withdrawing trifluoromethyl group and a versatile carboxylic acid handle—make it an invaluable synthon for accessing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and applications, with a particular focus on its role in the development of novel agrochemicals and pharmaceuticals. For researchers and drug development professionals, understanding the nuances of this reagent is key to leveraging its potential in creating next-generation bioactive molecules.

Chemical Identity and Physicochemical Properties

The molecule consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. A trifluoromethyl (-CF₃) group is attached at position 3, and a carboxylic acid (-COOH) group at position 2. The trifluoromethyl group significantly modulates the electronic properties of the pyrazine ring, enhancing its stability and influencing its reactivity and the biological activity of its derivatives.

The definitive identifier for this compound is its CAS Number: 870787-06-7[\[1\]](#)[\[2\]](#)[\[3\]](#).

Chemical Structure:

Table 1: Core Compound Identifiers and Properties

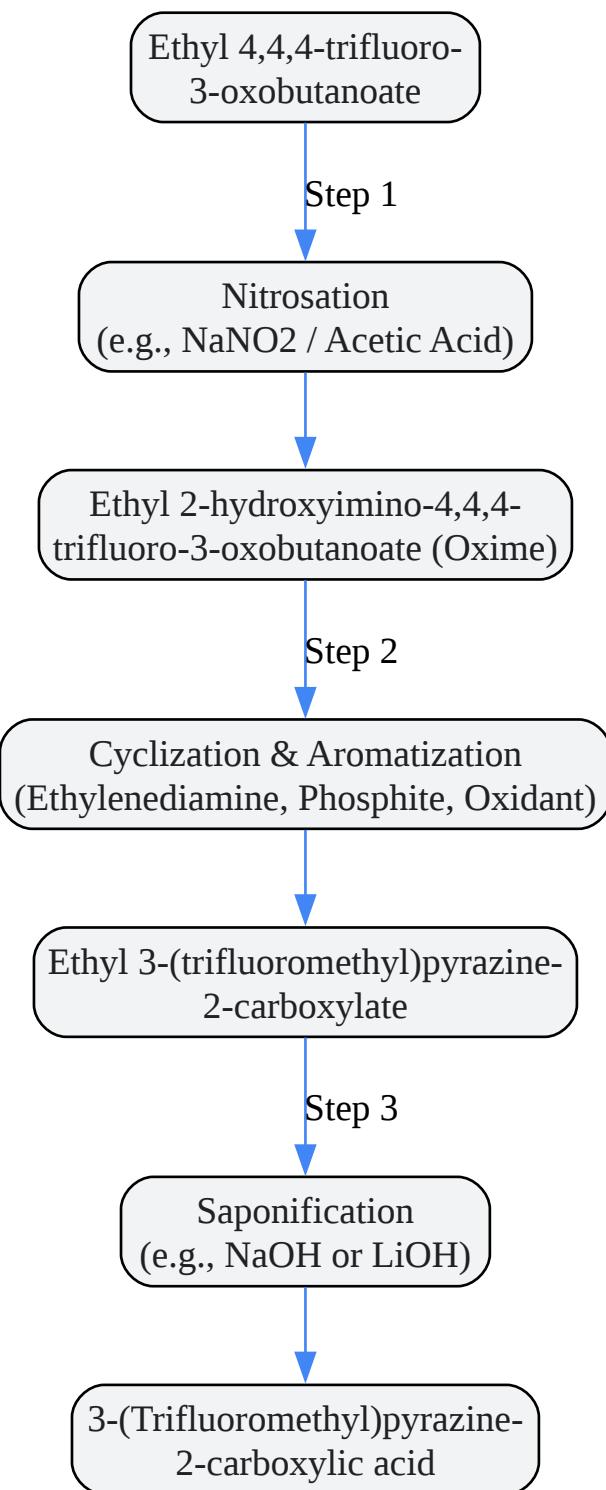
Property	Value	Source
CAS Number	870787-06-7	[1] [2] [3]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₂	[1] [3] [4]
Molecular Weight	192.10 g/mol	[1] [2]
IUPAC Name	3-(Trifluoromethyl)pyrazine-2-carboxylic acid	
SMILES	C1=CN=C(C(=N1)C(=O)O)C(F)(F)F	
InChI Key	ZHOIMHWVXJSOBX-UHFFFAOYSA-N	[4]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[2]

Synthesis and Purification

The synthesis of **3-(trifluoromethyl)pyrazine-2-carboxylic acid** is most effectively achieved through a multi-step process that typically involves the creation of its ethyl ester derivative, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, followed by a straightforward hydrolysis. This route is favored due to its safety and efficiency, avoiding the use of hazardous reagents like sodium azide which may be employed in alternative pathways[\[5\]](#).

The foundational synthesis starts from ethyl 4,4,4-trifluoro-3-oxobutanoate, which is converted to an oxime intermediate. This intermediate then undergoes cyclization and aromatization to form the pyrazine ring[\[5\]](#)[\[6\]](#).

Diagram 1: Synthetic Workflow

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Caption: High-level workflow for the synthesis of the target acid.

Experimental Protocol: Synthesis of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate

This protocol is adapted from established methods for synthesizing the pyrazine ester precursor^{[5][7]}. The causality behind this one-pot approach is to maximize efficiency and yield by avoiding the isolation of intermediates, which can be unstable.

- Oxime Formation:

- To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) in acetic acid (10 equiv), add a solution of sodium nitrite (1.3 equiv) in water dropwise at 10–15 °C.
- Stir the mixture at room temperature for 1.5 hours. The reaction progress can be monitored by TLC or LC-MS. This step quantitatively converts the ketoester to its oxime.

- Cyclization and Aromatization:

- In a separate flask, prepare a mixture of a suitable solvent like 3-picoline, a carboxylic acid such as benzoic acid (3.3 equiv), and ethylenediamine (1.3 equiv).
- Cool the mixture to 0 °C and add a trialkyl phosphite (e.g., trimethyl phosphite, 1.4 equiv). The phosphite is crucial for facilitating the reductive cyclization pathway.
- Add the crude oxime solution from Step 1 dropwise to this mixture.
- Allow the reaction to stir at 0 °C for 30 minutes, then at room temperature for 3.5 hours, and finally heat to 70 °C for 30 minutes.
- Cool the mixture back to 0 °C and add an oxidizing agent, such as bromine (2.5 equiv), dropwise. This final step drives the aromatization to the stable pyrazine ring system.
- Stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours to complete the reaction.

- Work-up and Purification:

- Perform an aqueous work-up to remove inorganic salts and water-soluble reagents.

- Extract the product into an organic solvent (e.g., ethyl acetate).
- Purify the crude ester using column chromatography on silica gel.

Protocol: Hydrolysis to the Carboxylic Acid

- Saponification:
 - Dissolve the purified ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.0 equiv) in a mixture of THF and water.
 - Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
- Acidification and Isolation:
 - Remove the organic solvent (THF) under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and acidify with cold 1M HCl until the pH is ~2-3.
 - The desired carboxylic acid will precipitate as a solid.
 - Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization

Confirming the identity and purity of **3-(trifluoromethyl)pyrazine-2-carboxylic acid** requires a suite of standard spectroscopic techniques. The electron-withdrawing nature of the substituents creates a distinct and predictable spectral fingerprint.

Table 2: Expected Spectroscopic Data

Technique	Expected Signature	Rationale
¹ H NMR	Two doublets in the aromatic region (δ 8.5-9.0 ppm) for the two pyrazine protons. A broad singlet at high delta (δ >10 ppm) for the carboxylic acid proton.	The pyrazine protons are deshielded by the electronegative nitrogen atoms and the -CF ₃ group. The acidic proton is readily identifiable and exchangeable with D ₂ O.
¹³ C NMR	Signals for the pyrazine ring carbons (δ 130-160 ppm), a carbonyl carbon (δ >165 ppm), and a quartet for the -CF ₃ carbon (due to C-F coupling).	The chemical shifts are characteristic of a highly substituted, electron-poor aromatic system.
¹⁹ F NMR	A sharp singlet around δ -60 to -70 ppm (relative to CFCl ₃).	This is the characteristic region for a -CF ₃ group attached to an aromatic ring. The absence of coupling indicates no adjacent fluorine or hydrogen atoms.
FT-IR	Broad O-H stretch (~2500-3300 cm ⁻¹), sharp C=O stretch (~1700-1730 cm ⁻¹), C-F stretches (~1100-1300 cm ⁻¹), and C=N/C=C stretches in the fingerprint region.	These vibrational modes are definitive for the carboxylic acid, carbonyl, and trifluoromethyl functional groups, respectively[8][9].
Mass Spec (HRMS)	Accurate mass measurement corresponding to the molecular formula C ₆ H ₃ F ₃ N ₂ O ₂ .	High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition[10].

Applications in Research and Development

The primary value of **3-(trifluoromethyl)pyrazine-2-carboxylic acid** lies in its function as a high-value intermediate. The carboxylic acid moiety serves as a convenient anchor point for amide bond formation, esterification, or other transformations to build more complex molecules.

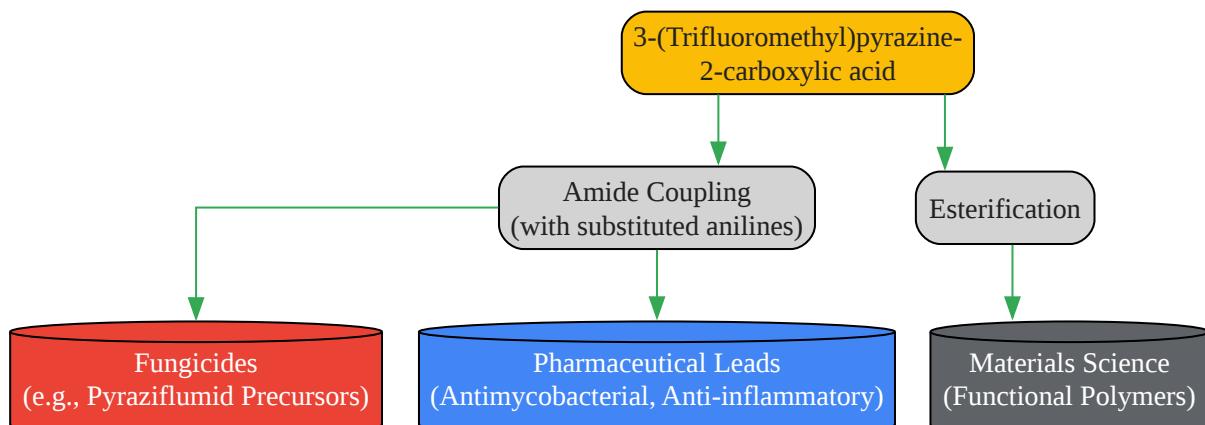
Agrochemicals

This compound is a key intermediate in the synthesis of modern fungicides.^[1] It is a reactant for producing (N-Biphenyl)pyrazine Carboxamides, a class of compounds with potent fungicidal activity.^[1] Specifically, its ester is a direct precursor to Pyraziflumid, a succinate dehydrogenase inhibitor (SDHI) fungicide developed to combat a range of plant pathogens^[5]
[\[11\]](#). The trifluoromethyl group is often crucial for enhancing the metabolic stability and potency of the final active ingredient.

Pharmaceuticals

The pyrazine scaffold is a well-established pharmacophore found in numerous approved drugs^[12]. For instance, Pyrazinamide is a first-line medication for treating tuberculosis^[12]
[\[13\]](#). The introduction of a trifluoromethyl group can significantly enhance properties like cell permeability, binding affinity, and metabolic stability. Amide derivatives of pyrazine-2-carboxylic acids have been investigated for a wide range of biological activities, including antimycobacterial and antifungal properties^[13]
[\[14\]](#). **3-(Trifluoromethyl)pyrazine-2-carboxylic acid** is therefore a valuable building block for generating new chemical entities in drug discovery programs targeting infectious diseases, inflammation, and oncology^[10].

Diagram 2: Role as a Core Building Block



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Caption: Applications derived from the core synthon.

Safety and Handling

As with any laboratory chemical, **3-(trifluoromethyl)pyrazine-2-carboxylic acid** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers are required to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

3-(Trifluoromethyl)pyrazine-2-carboxylic acid is more than just a chemical reagent; it is an enabling tool for innovation in life sciences. Its robust synthesis, well-defined chemical properties, and proven utility as a precursor to high-value agrochemical and pharmaceutical agents make it a cornerstone of many research and development programs. Mastery of its synthesis and reactivity allows scientists to construct novel molecular entities with enhanced biological performance, addressing critical challenges in global health and food security.

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- To cite this document: BenchChem. ["3-(Trifluoromethyl)pyrazine-2-carboxylic acid CAS number and structure"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1422636#3-trifluoromethyl-pyrazine-2-carboxylic-acid-cas-number-and-structure>]

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